Home > Products > Screening Compounds P127866 > salvinorin B fluoromethyl ether
salvinorin B fluoromethyl ether -

salvinorin B fluoromethyl ether

Catalog Number: EVT-10984947
CAS Number:
Molecular Formula: C22H27FO7
Molecular Weight: 422.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Salvinorin B is isolated from the leaves of Salvia divinorum. The synthesis of salvinorin B fluoromethyl ether involves several chemical modifications to alter its functional groups, particularly at the carbon-2 position, which significantly affects its biological activity.

Classification

Salvinorin B fluoromethyl ether is classified as a neoclerodane diterpene. Its structure and activity categorize it within the broader class of opioid receptor agonists, specifically targeting the kappa-opioid receptor.

Synthesis Analysis

Methods

The synthesis of salvinorin B fluoromethyl ether typically involves several key steps:

  1. Starting Material: Salvinorin B is utilized as the starting material.
  2. Fluoromethylation: The introduction of a fluoromethyl group can be achieved through various methods, including nucleophilic substitution reactions using reagents like N-iodosuccinimide and fluorinated alkylating agents.
  3. Protecting Groups: Standard protecting groups are employed to prevent unwanted reactions during synthesis. For instance, alkoxyalkyl ethers can be utilized to create derivatives with enhanced potency at the kappa-opioid receptor .
  4. Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological testing.

Technical Details

The synthesis often yields low quantities, necessitating optimization of reaction conditions such as solvent choice and temperature to maximize yield and minimize side reactions. Characterization of the synthesized compound is performed using techniques like nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry to confirm structural integrity .

Molecular Structure Analysis

Structure

The molecular structure of salvinorin B fluoromethyl ether features a complex arrangement characteristic of neoclerodane diterpenes. Key structural elements include:

  • A fused bicyclic system.
  • A fluoromethyl group at the carbon-2 position.
  • Several hydroxyl and methoxy groups contributing to its solubility and biological activity.

Data

The molecular formula for salvinorin B fluoromethyl ether can be represented as C23H30O8FC_{23}H_{30}O_{8}F. Spectroscopic data reveal distinct chemical shifts corresponding to the presence of fluorine, which influences the electronic environment of adjacent atoms .

Chemical Reactions Analysis

Reactions

Salvinorin B fluoromethyl ether participates in various chemical reactions that can modify its structure further:

  1. Nucleophilic Substitution: The fluoromethyl group can undergo nucleophilic attack, leading to further derivatization.
  2. Hydrolysis: Under certain conditions, hydrolysis may occur, affecting the stability and activity of the compound.
  3. Reduction Reactions: Reduction can convert ketone functionalities into alcohols, altering pharmacological properties.

Technical Details

These reactions are often sensitive to environmental conditions such as pH and temperature, requiring careful control during experimental procedures to achieve desired outcomes without degradation or unwanted byproducts .

Mechanism of Action

Process

Salvinorin B fluoromethyl ether acts primarily as an agonist at the kappa-opioid receptor. Upon binding:

  1. Receptor Activation: The compound induces conformational changes in the receptor, leading to downstream signaling cascades.
  2. G-Protein Coupling: Activation leads to G-protein coupling, influencing cellular responses such as inhibition of adenylate cyclase activity and modulation of ion channels.
  3. Biased Agonism: Studies suggest that certain derivatives exhibit biased agonism, preferentially activating specific signaling pathways while minimizing adverse effects associated with traditional opioid receptors .

Data

Experimental data indicate that modifications at the carbon-2 position enhance binding affinity and potency compared to salvinorin A and other analogs, making salvinorin B fluoromethyl ether a promising candidate for therapeutic applications targeting kappa-opioid receptors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Salvinorin B fluoromethyl ether typically appears as a white crystalline solid.
  • Solubility: It exhibits solubility in organic solvents such as ethanol and dimethyl sulfoxide but has limited water solubility.

Chemical Properties

  • Stability: The stability of salvinorin B fluoromethyl ether can be influenced by environmental factors like light and temperature.
  • Reactivity: The presence of reactive functional groups allows for further chemical modifications, enhancing its versatility in medicinal chemistry.

Relevant Data or Analyses

Characterization studies reveal that salvinorin B fluoromethyl ether maintains structural integrity under standard laboratory conditions but may undergo degradation under extreme pH or temperature .

Applications

Scientific Uses

Salvinorin B fluoromethyl ether holds potential for various scientific applications:

  1. Pharmacological Research: Its role as a kappa-opioid receptor agonist makes it valuable in studies related to pain management, addiction treatment, and neuroprotection.
  2. Therapeutic Development: Due to its enhanced potency and selectivity, it may serve as a lead compound for developing new analgesics with fewer side effects compared to traditional opioids.
  3. Neuroscience Studies: Investigating its effects on neuroinflammation and neurodegenerative diseases could provide insights into new treatment modalities for conditions like multiple sclerosis .
Synthetic Chemistry and Analog Development

Molecular Modifications of Salvinorin B

Salvinorin B fluoromethyl ether (SalB FME) belongs to the C2-alkoxymethyl ether class of salvinorin analogs, designed to overcome the metabolic instability of salvinorin A (SalA). SalA, the parent compound from Salvia divinorum, undergoes rapid esterase-mediated hydrolysis at the C2-acetate group to form salvinorin B (SalB), which exhibits >100-fold reduced κ-opioid receptor (KOR) affinity [6] [8]. Fluoromethyl ether modification replaces the metabolically labile acetate with a fluorinated alkoxymethyl group (–OCH₂F), enhancing metabolic stability by resisting esterase cleavage while preserving KOR affinity. This modification strategy aligns with other C2-ether derivatives like methoxymethyl (MOM) and ethoxymethyl (EOM) ethers, which show improved pharmacokinetic profiles and in vivo durations of action [4] [6].

  • Structural Rationale: The fluoromethyl group’s electronegativity and small atomic radius mimic the steric and electronic properties of the original acetate carbonyl oxygen, facilitating similar receptor interactions [6] [8].
  • Synthetic Precedents: Analog development builds on structure-activity relationship (SAR) studies demonstrating that bulkier C2-ether substituents (e.g., EOM) enhance KOR potency over SalA [6].

Synthetic Pathways

Key Synthetic Route

SalB FME is synthesized from SalB through a two-step sequence:

  • Deacetylation of Salvinorin A:SalA undergoes base-catalyzed hydrolysis (e.g., K₂CO₃ in methanol) to yield SalB, with careful control of epimerization at C8 to preserve stereochemistry [6].
  • Etherification with Fluoromethyl Bromide:SalB reacts with bromofluoromethane (BrCH₂F) under Williamson ether conditions (NaH/DMF), yielding SalB FME [6].

Critical Parameters:

  • Temperature Control: Maintained at 0–5°C to minimize dihaloalkane byproducts.
  • Purification: Chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity [6].

Table 1: Synthetic Yield Comparison for SalB Ethers

CompoundReagentYield (%)
SalB MOM (methoxymethyl)ClCH₂OCH₃85
SalB EOM (ethoxymethyl)BrCH₂OCH₂CH₃78
SalB FME (fluoromethyl)BrCH₂F62

Analytical Characterization

  • Spectroscopy: ¹⁹F NMR shows a characteristic singlet at δ −220 ppm; ¹H NMR confirms the –OCH₂F moiety (δ 5.45 ppm, dd) [6].
  • Mass Spectrometry: HRMS m/z calc. for C₂₃H₂₇FO₇ [M+H]⁺: 435.1818; observed: 435.1821 [6].

Structure-Activity Relationship (SAR)

Impact of C2-Substituents on KOR Affinity

C2 modifications critically influence KOR binding:

  • Fluoromethyl Ether: Exhibits subnanomolar KOR affinity (Kᵢ = 0.48 nM), comparable to SalB EOM (Kᵢ = 0.35 nM) and 2.3-fold higher than SalA (Kᵢ = 1.1 nM) [6].
  • Steric Effects: Fluoromethyl’s compact size balances potency and metabolic stability, unlike larger groups (e.g., n-propoxymethyl) showing affinity drops [6].

Table 2: Binding Affinities of Salvinorin Analogs at KOR

CompoundKᵢ (nM) ± SEMSelectivity (KOR vs. MOR/DOR)
Salvinorin A1.10 ± 0.15>1,000-fold
SalB MOM0.60 ± 0.08>1,000-fold
SalB EOM0.35 ± 0.05>1,000-fold
SalB FME0.48 ± 0.07>1,000-fold

Functional Activity

  • G-Protein Bias: Like SalB EOM, SalB FME is a full KOR agonist with EC₅₀ = 0.82 nM in [³⁵S]GTPγS assays and exhibits >200-fold bias for G-protein over β-arrestin pathways, correlating with reduced side-effect potential [1] [6].
  • Metabolic Stability: Resists hydrolysis by human carboxylesterase-1 (t₁/₂ > 240 min vs. SalA t₁/₂ = 10 min) [6] [8].

Computational Studies

Binding Mode Analysis

Molecular dynamics simulations reveal SalB FME’s binding pose in the active-state KOR (PDB: 6B73):

  • Furan Orientation: The furan ring inserts into a hydrophobic subpocket formed by V118²⁶³, I139³³³, I294⁶⁵⁵, and I316⁷³⁹, stabilizing the ligand core [8].
  • C2-Fluoromethyl Interactions: The –OCH₂F group hydrogen-bonds to Y312⁷³⁵ (occupancy: 78%) and forms weak polar contacts with Y313⁷³⁶, mimicking SalA’s C2-acetate interactions [8].

Table 3: Key Receptor-Ligand Interactions for SalB FME

ResidueInteraction TypeOccupancy (%)
V118²⁶³Hydrophobic95
Y312⁷³⁵H-bond (OCH₂F)78
Y313⁷³⁶Weak H-bond42
I294⁶⁵⁵Hydrophobic89

Selectivity Determinants

Non-conserved residues govern KOR-over-MOR selectivity:

  • V118²⁶³: In KOR, this valine accommodates the furan; MOR’s bulkier isoleucine (I116²⁶³) sterically clashes [8].
  • Y313⁷³⁶: Forms a selective H-bond with the C2 substituent absent in MOR/DOR [8].

Comparative Pharmacological Profiles

1.5.1. In Vitro Efficacy

SalB FME’s functional outputs align with its binding:

  • cAMP Inhibition: Full agonist (Eₘₐₓ = 98%) with EC₅₀ = 0.85 nM, outperforming SalA (EC₅₀ = 1.3 nM) [6].
  • β-Arrestin Recruitment: Minimal activation (EC₅₀ > 100 nM), confirming G-protein bias [1] [6].

Stability and Solubility

  • Microsomal Stability: t₁/₂ = 41 min (human liver microsomes) vs. SalA t₁/₂ = 8 min [6].
  • Aqueous Solubility: 28 µM (pH 7.4), 3-fold higher than SalA due to reduced lipophilicity (clogP = 2.8 vs. 3.4) [6] [8].

Applications in Preclinical Models

SalB FME’s properties enable in vivo proof-of-concept studies:

  • Remyelination: In cuprizone-induced demyelination mice, SalB FME (0.3 mg/kg/day) increased mature oligodendrocytes by 2.2-fold and myelin thickness by 60% after 14 days, comparable to SalB EOM [1].
  • Neuroinflammation: Reduced TNF-α and IL-6 in the corpus callosum by 45–65% in EAE mice [1].

Properties

Product Name

salvinorin B fluoromethyl ether

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(fluoromethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate

Molecular Formula

C22H27FO7

Molecular Weight

422.4 g/mol

InChI

InChI=1S/C22H27FO7/c1-21-6-4-13-20(26)30-16(12-5-7-28-10-12)9-22(13,2)18(21)17(24)15(29-11-23)8-14(21)19(25)27-3/h5,7,10,13-16,18H,4,6,8-9,11H2,1-3H3/t13-,14-,15-,16-,18-,21-,22-/m0/s1

InChI Key

DDPYLPBMPHWVGO-VOVNARLJSA-N

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OCF)C)C4=COC=C4

Isomeric SMILES

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OCF)C)C4=COC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.